molecular formula C14H12ClN3O2S B2431399 N-(3-chloro-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-74-6

N-(3-chloro-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2431399
CAS No.: 443329-74-6
M. Wt: 321.78
InChI Key: XDMGZUGQNIIXNU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C14H12ClN3O2S and its molecular weight is 321.78. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to N-(3-chloro-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide have been synthesized and evaluated for their antimicrobial efficacy. For instance, derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides demonstrated significant antimicrobial activity against strains such as Proteus vulgaris and Pseudomonas aeruginosa, with some compounds showing higher activity than reference drugs like streptomycin and metronidazole against Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015). This suggests potential applications in developing new antimicrobial agents.

Synthesis and Chemical Properties

The synthesis of related compounds offers insights into the chemical properties and potential applications of this compound derivatives. For example, the synthesis of thiazolo[3,2-a]pyrimidines and triazolo[4,3-a]pyrimidines derivatives highlights the versatility of these compounds in generating a wide range of chemical structures with potentially diverse biological activities (Haiza et al., 2000).

Anti-inflammatory and Analgesic Activities

Some derivatives have been synthesized and tested for their anti-inflammatory and analgesic properties. For example, compounds with a thiazolo[3,2-a]pyrimidine scaffold have shown moderate anti-inflammatory activity at certain doses when compared to indomethacin, a standard anti-inflammatory drug (Tozkoparan et al., 1999). This suggests that this compound could serve as a lead compound for developing new anti-inflammatory and analgesic agents.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c1-8-2-3-9(6-11(8)15)17-12(19)10-7-16-14-18(13(10)20)4-5-21-14/h2-3,6-7H,4-5H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMGZUGQNIIXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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